4-(4-苄基哌嗪-1-基)-3-氯苯胺

描述

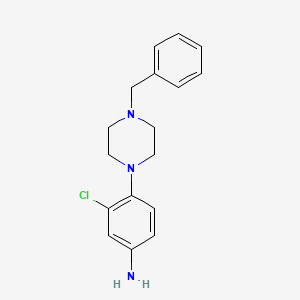

4-(4-Benzylpiperazin-1-yl)-3-chloroaniline is a chemical compound that is structurally related to various pharmacologically active molecules. It contains a benzylpiperazine moiety, which is a common feature in compounds with potential central nervous system activity, and a chloroaniline group, which can contribute to various chemical properties and biological activities.

Synthesis Analysis

The synthesis of related benzylpiperazine derivatives has been explored in several studies. For instance, a novel synthesis of 4-substituted-(1-benzylpiperazin-2-yl)methanols starting from the methyl ester of (S)-serine has been described, which could potentially be adapted for the synthesis of 4-(4-Benzylpiperazin-1-yl)-3-chloroaniline . Additionally, the synthesis of related compounds, such as 4-[(4-Methylpiperazin-1-yl)methyl]Benzoic Acid Dihydrochloride, has been achieved through bromination and amination steps, which could inform the synthesis route for the target compound .

Molecular Structure Analysis

The molecular structure and conformation of benzylpiperazine derivatives are crucial for their biological activity. Studies have used ab initio Hartree-Fock and Density Functional Theory (DFT) methods to calculate the molecular geometry and vibrational frequencies of related molecules . These methods could be applied to 4-(4-Benzylpiperazin-1-yl)-3-chloroaniline to predict its most stable conformers and understand its molecular interactions.

Chemical Reactions Analysis

The chemical reactivity of benzylpiperazine derivatives can be influenced by the presence of substituents on the benzyl and piperazine rings. For example, the introduction of a chlorobenzyl group has been shown to confer high affinity and selectivity for the D(4) dopamine receptor subtype in related compounds . This suggests that the chloroaniline moiety in 4-(4-Benzylpiperazin-1-yl)-3-chloroaniline may also play a significant role in its chemical reactivity and potential biological interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzylpiperazine derivatives, such as solubility, melting point, and stability, are important for their practical applications. The synthesis and characterization of these compounds typically involve techniques like IR, NMR, and mass spectroscopy to confirm their structures and properties . These methods would be essential for the comprehensive analysis of 4-(4-Benzylpiperazin-1-yl)-3-chloroaniline to determine its suitability for further development in pharmaceutical applications.

科学研究应用

抗菌活性

该化合物已被合成并测试了其抗菌特性。 它表现出显著的抗菌和抗真菌活性,与标准治疗方法相当 。这表明它有可能用于开发新的抗菌剂,这些抗菌剂可以有效地抵抗细菌和真菌的耐药菌株。

分子对接研究

已经对氧化还原酶蛋白的晶体结构进行了分子对接研究。 该化合物的类似物在遗传算法估算的分数与实验抑制效力之间显示出良好的相关性 。这表明它在药物设计和发现中的有用性,特别是在靶向氧化还原酶方面。

抗癌研究

香豆素在结构上与该化合物相关,已显示出抗癌特性。 虽然没有提供关于 4-(4-苄基哌嗪-1-基)-3-氯苯胺 的直接证据,但其与香豆素的结构相似性表明其在抗癌研究中的潜在应用,特别是考虑到哌嗪部分的生物活性改进 。

抗 HIV 潜力

同样,借鉴香豆素的生物活性,已经报道了抗 HIV 活性。 像这种化合物一样包含哌嗪部分,可能会导致生物活性出现意想不到的改善,这表明它可能在抗 HIV 药物开发中发挥作用 。

抗凝血特性

香豆素衍生物已被用作抗凝血剂。 4-(4-苄基哌嗪-1-基)-3-氯苯胺 中存在的结构基序可以探索其抗凝血特性,这可能导致治疗血凝块疾病的新方法 。

抗氧化和抗炎活性

该化合物与香豆素的结构关系,香豆素已显示出抗氧化和抗炎活性,这表明它有可能用于开发治疗氧化应激相关疾病和炎症的治疗方法 。

药物发现和开发

该化合物具有可修饰性和显著的生物活性,使其成为药物发现和开发中很有价值的候选化合物。 其结构灵活性允许创建众多衍生物,这些衍生物可以筛选各种治疗活性 。

新型化合物的合成

用于合成该化合物的还原胺化过程为创造广泛的新型化合物打开了大门。 这些新化合物可以测试各种生物活性,扩展药物研究的范围 。

作用机制

Target of Action

Similar compounds have been reported to exhibit significant antibacterial and antifungal activity . These compounds have been shown to interact with the crystal structure of oxidoreductase proteins , which play a crucial role in various biological processes, including cellular respiration and the breakdown of harmful substances.

Mode of Action

For instance, similar compounds have been found to inhibit oxidoreductase proteins , which could disrupt the normal functioning of these proteins and lead to the death of the microorganisms.

Biochemical Pathways

Given its potential antimicrobial activity, it may interfere with essential biochemical pathways in bacteria and fungi, leading to their death .

Result of Action

Based on the reported antimicrobial activity of similar compounds , it can be inferred that this compound may lead to the death of bacteria and fungi by disrupting essential biochemical processes.

生化分析

Biochemical Properties

4-(4-Benzylpiperazin-1-yl)-3-chloroaniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with oxidoreductase enzymes, which are involved in redox reactions crucial for cellular metabolism . The nature of these interactions often involves binding to the active sites of these enzymes, thereby modulating their catalytic activity.

Cellular Effects

The effects of 4-(4-Benzylpiperazin-1-yl)-3-chloroaniline on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of serotonin receptors, which play a crucial role in neurotransmission and mood regulation . Additionally, it has been found to impact the expression of genes involved in metabolic pathways, thereby altering cellular metabolism.

Molecular Mechanism

At the molecular level, 4-(4-Benzylpiperazin-1-yl)-3-chloroaniline exerts its effects through specific binding interactions with biomolecules. It has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity . This inhibition can lead to changes in gene expression, as the cellular environment adapts to the altered enzyme activity. Furthermore, the compound can activate other enzymes, enhancing their catalytic efficiency and influencing metabolic flux.

Temporal Effects in Laboratory Settings

The temporal effects of 4-(4-Benzylpiperazin-1-yl)-3-chloroaniline in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its efficacy and impact on cellular function. In vitro studies have demonstrated that the compound remains stable under specific conditions, maintaining its biochemical activity . Prolonged exposure can lead to degradation, resulting in reduced efficacy and potential changes in cellular responses.

Dosage Effects in Animal Models

In animal models, the effects of 4-(4-Benzylpiperazin-1-yl)-3-chloroaniline vary with different dosages. Low doses have been found to produce therapeutic effects, such as modulation of neurotransmitter activity and improvement in behavioral outcomes . Higher doses can lead to toxic effects, including adverse impacts on liver and kidney function. These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

4-(4-Benzylpiperazin-1-yl)-3-chloroaniline is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It has been shown to influence the activity of cytochrome P450 enzymes, which are essential for the metabolism of various endogenous and exogenous compounds . This interaction can lead to changes in metabolite levels, affecting overall cellular metabolism and homeostasis.

Transport and Distribution

The transport and distribution of 4-(4-Benzylpiperazin-1-yl)-3-chloroaniline within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target tissues, enhancing its biochemical effects . The compound’s distribution is influenced by its physicochemical properties, such as solubility and molecular weight, which determine its ability to cross cellular membranes.

Subcellular Localization

The subcellular localization of 4-(4-Benzylpiperazin-1-yl)-3-chloroaniline is critical for its activity and function. It has been observed to localize in specific cellular compartments, such as the mitochondria and endoplasmic reticulum, where it exerts its biochemical effects . Targeting signals and post-translational modifications play a role in directing the compound to these compartments, ensuring its proper function and interaction with relevant biomolecules.

属性

IUPAC Name |

4-(4-benzylpiperazin-1-yl)-3-chloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClN3/c18-16-12-15(19)6-7-17(16)21-10-8-20(9-11-21)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13,19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GASJCBVHHUXXCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=C3)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101209050 | |

| Record name | 3-Chloro-4-[4-(phenylmethyl)-1-piperazinyl]benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101209050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55403-32-2 | |

| Record name | 3-Chloro-4-[4-(phenylmethyl)-1-piperazinyl]benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55403-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-4-[4-(phenylmethyl)-1-piperazinyl]benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101209050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine](/img/structure/B1286991.png)

![2-Azabicyclo[2.2.1]hept-3-ylmethanol](/img/structure/B1287013.png)

![Ethyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B1287014.png)